molecular formula C10H19NO2 B13533579 Ethyl 3-ethylpiperidine-3-carboxylate

Ethyl 3-ethylpiperidine-3-carboxylate

Cat. No.: B13533579
M. Wt: 185.26 g/mol
InChI Key: KUGKXJWUQADYCV-UHFFFAOYSA-N
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Description

Ethyl 3-ethylpiperidine-3-carboxylate is an organic compound with the molecular formula C10H19NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-ethylpiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the alkylation of piperidine derivatives. For instance, starting with 3-piperidone, ethylation can be achieved using ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-ethylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols or amines, often using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 3-ethylpiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: Researchers use it to study the effects of piperidine derivatives on biological systems, including enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and other specialty chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism by which ethyl 3-ethylpiperidine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Ethyl 3-ethylpiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which lacks the ethyl and carboxylate groups.

    Ethyl piperidine-3-carboxylate: Similar but without the additional ethyl group at the 3-position.

    3-Ethylpiperidine: Lacks the carboxylate ester group.

Uniqueness: this compound is unique due to the presence of both an ethyl group and a carboxylate ester at the 3-position of the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Biological Activity

Ethyl 3-ethylpiperidine-3-carboxylate (E3EPC) is a compound of interest in medicinal chemistry, particularly due to its structural features that lend themselves to various biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

E3EPC is characterized by a piperidine ring with an ethyl group and a carboxylate functional group. Its chemical formula is C9H17NO2C_9H_{17}NO_2, and it exists as a hydrochloride salt, enhancing its solubility in water. The unique substitution pattern at the piperidine ring is crucial for its biological interactions.

The mechanism of action for E3EPC involves interactions with various biological targets, including neurotransmitter receptors and enzymes. It has been shown to act as an inhibitor or modulator in several biochemical pathways:

  • GABA Reuptake Inhibition : E3EPC derivatives have been studied for their ability to inhibit GABA reuptake, which is significant in treating disorders related to GABAergic neurotransmission dysfunction, such as anxiety and epilepsy .
  • Enzyme Inhibition : The compound can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Studies indicate that some derivatives exhibit IC50 values as low as 47 μM, suggesting potential as multi-targeting agents against neurodegeneration .

Neuroactive Effects

E3EPC has been investigated for its neuroactive properties. Research indicates that it may influence mood and cognitive functions by modulating neurotransmitter systems, particularly through GABAergic pathways.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of E3EPC derivatives. For instance, compounds derived from ethyl piperidine-3-carboxylate have demonstrated significant inhibition of lipid peroxidation (IC50 as low as 20 μM) and oxidative protein glycation . These properties suggest a potential role in mitigating oxidative stress-related conditions.

Anti-inflammatory Effects

The anti-inflammatory potential of E3EPC has been explored through various assays. Some derivatives have shown up to 61% reduction in edema in rat models following carrageenan-induced inflammation . This positions E3EPC as a candidate for further development in inflammatory disease treatments.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of E3EPC, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl piperidine-3-carboxylateEthyl ester formUsed in various synthetic reactions
1-Methyl-3-piperidinecarboxylic acidMethyl group at the 1-positionDifferent pharmacological profile
Nipecotic acidGABA reuptake inhibitorStronger neuroactive effects

The specific substitution pattern of E3EPC influences its reactivity and interactions with biological targets compared to these similar compounds.

Case Studies and Research Findings

  • Alzheimer’s Disease Research : A study synthesized derivatives of ethyl nipecotate (related to E3EPC) aimed at developing multi-targeting agents against Alzheimer’s disease. The compounds exhibited significant antioxidant and anti-inflammatory properties, highlighting the therapeutic potential of piperidine derivatives .
  • Cancer Therapy : Research indicates that certain piperidine derivatives can induce apoptosis in cancer cells more effectively than conventional drugs like bleomycin. The structural modifications in these compounds enhance their interaction with protein binding sites, suggesting a promising avenue for cancer treatment .

Properties

IUPAC Name

ethyl 3-ethylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-10(9(12)13-4-2)6-5-7-11-8-10/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGKXJWUQADYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCNC1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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